molecular formula C30H25N3O4S B2364260 N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide CAS No. 533865-58-6

N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide

Cat. No.: B2364260
CAS No.: 533865-58-6
M. Wt: 523.61
InChI Key: HZWPKJPLVDKLJW-UHFFFAOYSA-N
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Description

N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide is a complex organic compound known for its diverse applications across various scientific fields, including chemistry, biology, medicine, and industry. The compound is characterized by its intricate molecular structure, which includes benzodioxole, indole, and naphthamide moieties.

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibitVEGFR1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target through the formation of covalent bonds, leading to the inhibition of the target’s function .

Biochemical Pathways

The compound’s interaction with its target could potentially affect the VEGF signaling pathway . This pathway is critical for angiogenesis, the process by which new blood vessels form from pre-existing vessels. Inhibition of this pathway could lead to decreased angiogenesis, which could have implications in conditions such as cancer, where angiogenesis plays a key role in tumor growth and metastasis.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound indeed inhibits VEGFR1, it could potentially lead to decreased angiogenesis . This could result in reduced nutrient supply to cells, particularly cancer cells, thereby inhibiting their growth and proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide generally involves multi-step organic reactions. The synthesis starts with the formation of the core benzodioxole structure, followed by stepwise attachment of the indole and naphthamide groups. Typical reaction conditions include the use of organic solvents like dichloromethane and DMF, alongside catalysts such as palladium or copper for coupling reactions.

Industrial Production Methods

For industrial-scale production, the synthetic route is optimized for efficiency and yield. This involves the use of continuous flow reactors to streamline the multi-step process, reducing reaction times and minimizing waste. Reaction monitoring with in-line spectroscopic methods ensures consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes a variety of chemical reactions, including:

  • Oxidation: Where specific functional groups within the molecule are oxidized using agents like hydrogen peroxide or peracids.

  • Reduction: The reduction of certain moieties, often using hydrogen gas in the presence of a metal catalyst.

  • Substitution: Both electrophilic and nucleophilic substitution reactions are common, involving reagents like halogens and amines.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, chromic acid

  • Reduction: Hydrogen gas, sodium borohydride

  • Substitution: Bromine, hydrochloric acid, sodium hydroxide

Major Products

The reactions typically yield derivative compounds with modified functional groups, enhancing the compound's properties for specific applications.

Scientific Research Applications

N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide is used extensively in:

  • Chemistry: As a precursor in the synthesis of more complex molecules.

  • Biology: In the study of cellular mechanisms and signaling pathways.

  • Medicine: As a potential therapeutic agent, particularly in cancer research due to its ability to interact with specific molecular targets.

  • Industry: In the development of advanced materials and nanotechnology.

Comparison with Similar Compounds

Compared to other similar compounds, N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide is unique due to its specific structural motifs that confer distinct chemical and biological properties. Similar compounds include:

  • N-(2-(2-naphthylamino)-2-oxoethyl)thio)-1H-indole

  • Benzo[d][1,3]dioxole derivatives

Each of these compounds, while structurally related, offers different reactivity and biological activities, underscoring the unique nature of this compound.

Properties

IUPAC Name

N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25N3O4S/c34-29(32-23-11-12-26-27(16-23)37-19-36-26)18-38-28-17-33(25-8-4-3-7-24(25)28)14-13-31-30(35)22-10-9-20-5-1-2-6-21(20)15-22/h1-12,15-17H,13-14,18-19H2,(H,31,35)(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWPKJPLVDKLJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC6=CC=CC=C6C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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